molecular formula C20H17F3N2O3 B6308655 Dbco-amine tfa CAS No. 2007915-94-6

Dbco-amine tfa

Cat. No.: B6308655
CAS No.: 2007915-94-6
M. Wt: 390.4 g/mol
InChI Key: MDQWCTLOLOBAMW-UHFFFAOYSA-N
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Description

Dbco-amine tfa, also known as dibenzocyclooctyne-amine trifluoroacetate, is a versatile compound widely used in bioconjugation and click chemistry. It features a dibenzocyclooctyne (DBCO) moiety, which is a strained alkyne, and an amine functional group. This combination allows for rapid and selective copper-free click chemistry with azide-bearing molecules, making it an invaluable tool in pharmaceutical research and development .

Mechanism of Action

Target of Action

Dbco-Amine TFA, also known as this compound, plays a crucial role in pharmaceutical research and development, particularly in designing targeted drug delivery systems and bioimaging agents . It is a versatile bioconjugation reagent that features a dibenzocyclooctyne (DBCO) functional group . This strained alkyne moiety enables rapid and selective copper-free click chemistry with azide-bearing molecules, ensuring efficient conjugation while minimizing side reactions .

Mode of Action

The mode of action of this compound involves a copper-free click chemistry reaction, specifically a strain-promoted azide–alkyne cycloaddition (SPAAC) . The DBCO group in the compound can undergo SPAAC with molecules containing azide groups . This reaction is fast, specific, and occurs under aqueous conditions without the need for toxic catalysts .

Biochemical Pathways

This compound is involved in the biochemical pathway of strain-promoted azide–alkyne cycloaddition (SPAAC) . This pathway allows for the specific labeling of cellular target proteins and studying of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labeled with click chemistry in vitro .

Pharmacokinetics

It is known that the compound can be prepared within a total reaction time of 60 minutes, including purification . This suggests that the compound has a relatively quick synthesis time, which could potentially influence its pharmacokinetic properties.

Result of Action

The result of this compound’s action is the formation of a stable chemical bond with azide-bearing molecules . This allows for the specific labeling of cellular target proteins and studying of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labeled with click chemistry in vitro .

Action Environment

The action of this compound is influenced by the presence of azide-bearing molecules, as the DBCO group in the compound undergoes SPAAC with these molecules . The reaction is copper-free, avoiding the potential toxicity issues caused by copper ions and making the reaction conditions milder and more environmentally friendly . The compound is usually soluble in most organic solvents, such as DCM, DMF, DMSO, THF, etc .

Biochemical Analysis

Biochemical Properties

Dbco-Amine TFA is often used in copper-free click chemistry reactions . The amine groups of doxorubicin were modified with this compound and dipeptide (Val and Cit) using a self-immolative p-aminobenzylcarbamate crosslinker . This indicates that this compound can interact with various enzymes, proteins, and other biomolecules to modify their properties.

Cellular Effects

After intravenous injection of the modified doxorubicin, this compound groups can be conjugated with azide groups on the surface of cancer cells by SPAAC in vivo resulting in increased accumulation in the tumor tissues . This suggests that this compound can influence cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its ability to enable fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dbco-amine tfa typically involves the coupling of dibenzocyclooctyne with an amine group. One common method includes the use of HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) as a coupling reagent and N,N-diisopropylethylamine (DIPEA) as a base. The reaction is performed at room temperature for about 12 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) techniques, where the DBCO moiety is attached to a resin-bound peptide, followed by cleavage and purification steps .

Chemical Reactions Analysis

Types of Reactions

Dbco-amine tfa primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a type of click chemistry. This reaction is highly efficient and selective, occurring without the need for a copper catalyst .

Common Reagents and Conditions

The SPAAC reaction with this compound typically involves azide-bearing molecules as reactants. The reaction conditions are mild, often performed in aqueous or organic solvents at room temperature .

Major Products Formed

The major product formed from the SPAAC reaction is a stable triazole linkage, which is useful in bioconjugation applications .

Comparison with Similar Compounds

Properties

IUPAC Name

3-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)propan-1-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O.C2HF3O2/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20;3-2(4,5)1(6)7/h1-8H,11-13,19H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQWCTLOLOBAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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